N-(4-isobutoxyphenyl)isonicotinamide

Description

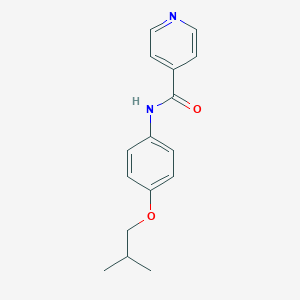

N-(4-isobutoxyphenyl)isonicotinamide is a synthetic small molecule characterized by a phenyl ring substituted with an isobutoxy group at the para position, linked via an amide bond to an isonicotinic acid moiety. Its molecular formula is C₁₆H₁₇N₃O₂, with a molecular weight of 283.33 g/mol. The compound’s structure combines a lipophilic isobutoxy chain with a polar pyridine ring, making it a candidate for medicinal chemistry applications, particularly in enzyme inhibition and anti-inflammatory research .

Properties

Molecular Formula |

C16H18N2O2 |

|---|---|

Molecular Weight |

270.33g/mol |

IUPAC Name |

N-[4-(2-methylpropoxy)phenyl]pyridine-4-carboxamide |

InChI |

InChI=1S/C16H18N2O2/c1-12(2)11-20-15-5-3-14(4-6-15)18-16(19)13-7-9-17-10-8-13/h3-10,12H,11H2,1-2H3,(H,18,19) |

InChI Key |

GZOLDAULYZVVMM-UHFFFAOYSA-N |

SMILES |

CC(C)COC1=CC=C(C=C1)NC(=O)C2=CC=NC=C2 |

Canonical SMILES |

CC(C)COC1=CC=C(C=C1)NC(=O)C2=CC=NC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of N-(4-isobutoxyphenyl)isonicotinamide are influenced by modifications to its phenyl or pyridine rings. Below is a detailed comparison with key analogs:

N-(4-alkoxy-3-cyanophenyl)isonicotinamide derivatives

- Structural Differences: These derivatives feature a cyano group at the phenyl ring’s meta position and varying alkoxy chains (e.g., ethoxy, propoxy) at the para position .

Biological Activity : In a study evaluating xanthine oxidase (XO) inhibition, derivatives with longer alkoxy chains (e.g., isobutoxy) demonstrated superior inhibitory potency. For instance:

Compound (R-group) IC₅₀ (μM) Ethoxy 12.3 Propoxy 8.7 Isobutoxy 5.2 The isobutoxy analog’s enhanced activity is attributed to optimal lipophilicity and steric bulk, facilitating enzyme binding .

N-(4-aminophenyl)isonicotinamide and N-(4-acetamidophenyl)isonicotinamide

- Structural Differences: The para substituents are amino (-NH₂) or acetamido (-NHCOCH₃) groups instead of isobutoxy .

- Biological Activity : These compounds exhibit anti-inflammatory properties via reactive oxygen species (ROS) inhibition. The acetamido derivative showed higher solubility due to hydrogen-bonding capacity but lower membrane permeability compared to the lipophilic isobutoxy analog .

N-[4-(isobutyrylamino)phenyl]isonicotinamide

- Structural Differences: The para substituent is an isobutyrylamino (-NHCOC(CH₃)₂) group, replacing the ether linkage with an amide .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.